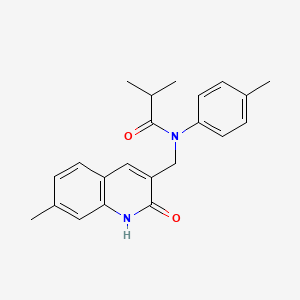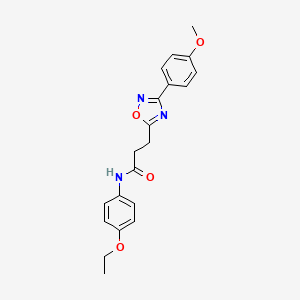
N-(4-chlorobenzyl)-4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzyl)-4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential biological activity. In
Aplicaciones Científicas De Investigación
N-(4-chlorobenzyl)-4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide has been studied for its potential applications in various scientific research fields. One area of interest is its potential as an anti-inflammatory agent. In one study, this compound was found to inhibit the production of inflammatory cytokines in vitro. Additionally, this compound has been studied for its potential as an anticancer agent. In one study, it was found to induce apoptosis in cancer cells in vitro.
Mecanismo De Acción
The mechanism of action of N-(4-chlorobenzyl)-4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or signaling pathways involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide has been shown to have various biochemical and physiological effects. In one study, this compound was found to reduce the levels of inflammatory cytokines in vitro. Additionally, it has been shown to induce apoptosis in cancer cells in vitro. However, further studies are needed to fully understand the effects of this compound on various biological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chlorobenzyl)-4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide has several advantages for use in lab experiments. For example, it has been shown to have potential as an anti-inflammatory and anticancer agent, making it of interest in various research fields. Additionally, the synthesis method for this compound is relatively straightforward, allowing for easy production in the lab. However, one limitation of this compound is that its mechanism of action is not fully understood, making it difficult to predict its effects in various biological systems.
Direcciones Futuras
There are several future directions for research on N-(4-chlorobenzyl)-4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide. One area of interest is further elucidation of its mechanism of action. This could involve studies to identify the specific enzymes or signaling pathways targeted by this compound. Additionally, further studies are needed to fully understand the potential applications of this compound in various research fields. This could involve in vitro and in vivo studies to assess its effects on inflammation and cancer. Finally, the synthesis of analogs of this compound could be explored to identify compounds with improved biological activity.
Métodos De Síntesis
The synthesis of N-(4-chlorobenzyl)-4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide has been described in several research articles. One such method involves the reaction of 4-chlorobenzylamine with 4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of the desired compound in moderate to good yields.
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4S/c1-3-4-18-22-19(27-23-18)16-11-15(9-10-17(16)26-2)28(24,25)21-12-13-5-7-14(20)8-6-13/h5-11,21H,3-4,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVODXCBHAHCHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-Chlorophenyl)methyl]-4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-YL)benzene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7711788.png)

![3-[4-[(3-Acetamidophenyl)sulfamoyl]phenyl]propanoic acid](/img/structure/B7711794.png)

